2-(3-(Azidométhyl)phényl)-4,4,5,5-tétraméthyl-1,3,2-dioxaborolane

Vue d'ensemble

Description

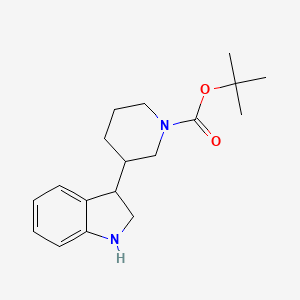

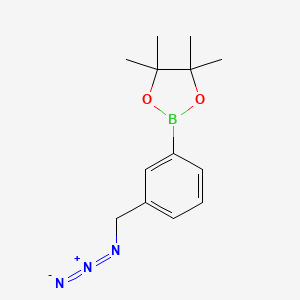

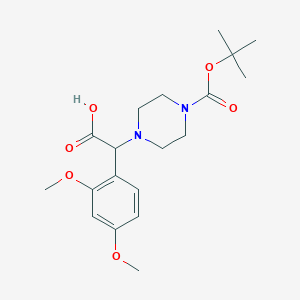

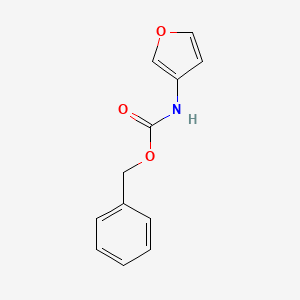

2-(3-(Azidomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C13H18BN3O2 and its molecular weight is 259.11 g/mol. The purity is usually 95%.

The exact mass of the compound 2-(3-(Azidomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(3-(Azidomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(Azidomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Sciences des matériaux : Agent de réticulation

Les azotures organiques, comme celui en question, sont connus pour leur réactivité et leur efficacité en tant qu'agents de réticulation dans les sciences des matériaux . Ils peuvent être activés thermiquement ou photolysés pour libérer de l'azote, conduisant à des nitrènes très réactifs. Ces nitrènes sont efficaces dans la réticulation des polymères, ce qui est crucial pour modifier les propriétés physiques des polymères. Ce processus améliore les performances des dispositifs à base de polymères tels que les piles à combustible à membrane, les cellules solaires organiques (OSCs), les diodes électroluminescentes (LED) et les transistors à effet de champ organiques (OFET).

Matériaux énergétiques

En raison de leur capacité à libérer une quantité considérable d'énergie lors de leur décomposition, les azotures organiques sont explorés comme composants de matériaux hautement énergétiques . La propension du groupe azoture à libérer de l'azote en fait un candidat pour des applications nécessitant des sorties à haute énergie, telles que les propergols et les explosifs.

Chimie hétérocyclique : Synthèse des triazoles

Le groupe azoture dans ce composé peut subir une cycloaddition dipolaire-1,3 de Huisgen régiosélective catalysée par le cuivre(I) avec des alcynes pour produire des 1,2,3-triazoles . Cette réaction est une pierre angulaire de la chimie hétérocyclique, car les triazoles sont une classe importante de composés ayant diverses applications pharmaceutiques et agricoles.

Synthèse organique : Insertion de nitrène

La décomposition thermique des azotures pour former des nitrènes peut être exploitée en synthèse organique pour les réactions d'insertion de nitrène . Ces réactions sont utilisées pour introduire des atomes d'azote dans des molécules organiques, créant des amines ou des amides, qui sont des groupes fonctionnels précieux en chimie organique.

Chimie des polymères : Thermodurcissables

En chimie des polymères, les azotures organiques sont utilisés pour créer des thermodurcissables . Les thermodurcissables sont des polymères qui sont durcis de manière irréversible d'un solide mou ou d'un liquide visqueux à un solide dur, et la fonctionnalité azoture peut être utilisée pour initier ce processus de durcissement.

Photochimie : Réactions induites par la lumière

Le groupe azoture est photosensible et peut subir une photolyse, conduisant à la génération de nitrènes réactifs . Cette propriété est exploitée en photochimie pour piloter des réactions induites par la lumière, qui sont essentielles dans le développement de photorésines et d'autres matériaux sensibles à la lumière.

Catalyse : Réaction d'aza-Wittig

Les azotures organiques peuvent participer à la réaction d'aza-Wittig, qui est une méthode de synthèse d'imines à partir d'azotures et d'ylures de phosphore . Cette réaction est précieuse en catalyse et en synthèse de divers composés azotés.

Chimie médicinale : Développement de médicaments

La fonctionnalité azoture est une poignée polyvalente en chimie médicinale pour le développement de nouveaux médicaments . Il peut être utilisé pour la bioconjugaison, où le groupe azoture réagit avec une biomolécule marquée par une alkyne en présence d'un catalyseur au cuivre, formant une liaison triazole stable. Cette approche de la chimie cliquable est largement utilisée dans la conception de systèmes de délivrance de médicaments ciblés et de diagnostics.

Mécanisme D'action

Target of Action

Azide compounds are generally known to react with various biological targets, including enzymes and receptors .

Mode of Action

Azide compounds are known to undergo reactions such as nucleophilic substitution and oxidation . The azide group in the compound could potentially interact with its targets, leading to changes in their function.

Biochemical Pathways

Azide compounds are known to interfere with various metabolic pathways .

Pharmacokinetics

A related azido impurity in sartan drug substances has been analyzed using lc-uv-ms, suggesting that similar techniques could be used to study the pharmacokinetics of this compound .

Result of Action

Azide compounds are known to have various biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(3-(Azidomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Factors such as temperature, pH, and the presence of other compounds can affect the reactivity and stability of azide compounds .

Propriétés

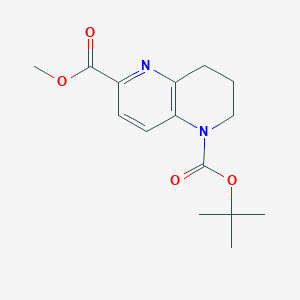

IUPAC Name |

2-[3-(azidomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BN3O2/c1-12(2)13(3,4)19-14(18-12)11-7-5-6-10(8-11)9-16-17-15/h5-8H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTDQTYXZPDJNDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-Butyl 1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecane-4-Carboxylate](/img/structure/B1528031.png)

![5-Bromo-2',3',5',6'-tetrahydrospiro-[indoline-3,4'-pyran]](/img/structure/B1528032.png)

![Tert-butyl 1-carbamoyl-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1528033.png)

![tert-Butyl 4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B1528034.png)

![Bis-(2-methoxy-ethyl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-amine](/img/structure/B1528035.png)

![6-(AMinoMethyl)-4-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride](/img/structure/B1528037.png)

![tert-butyl (3aR,6aR)-3a,6a-difluoro-3-oxo-1,2,4,6-tetrahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B1528046.png)

![tert-butyl 3-(hydroxymethyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1528047.png)

![7-Azaspiro[3.5]nonane hydrochloride](/img/structure/B1528051.png)